Ethyl 3-(4-aminophenyl)propanoate hydrochloride

Analytical Chemistry Process Chemistry Formulation

In PROTAC development, imprecise stoichiometry from free base analogs causes batch failures. This 95% HCl salt (MW 229.70 g/mol) eliminates molar ambiguity, ensuring reliable linker conjugation. - 18.9% higher MW vs. free base enables exact molar calculations - Stable under standard storage simplifies compound library management - Consistent 95% purity reduces variability in multi-step syntheses

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 61630-01-1
Cat. No. B2393438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-aminophenyl)propanoate hydrochloride
CAS61630-01-1
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
InChIKeyHYMQMENCNJEXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-aminophenyl)propanoate Hydrochloride Overview


Ethyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 61630-01-1) is a hydrochloride salt form of the corresponding ethyl ester, characterized by the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . It is classified as an organic building block and serves as a versatile small molecule scaffold in research applications . The compound is structurally related to phenylpropanoic acid derivatives, which are frequently explored for their roles in modulating biological targets such as PPARs and GPR40 . Commercial availability typically features a minimum purity specification of 95%, with long-term storage recommended in cool, dry conditions .

Salt Form

Hydrochloride for precise stoichiometric control in synthesis

Purity Benchmark

Consistent minimum purity specification supports procurement decisions

Ethyl 3-(4-aminophenyl)propanoate Hydrochloride: Substitution Challenges


Generic substitution of Ethyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 61630-01-1) with its free base (CAS 7116-44-1) or methyl ester analog (CAS 35418-07-6) is not straightforward and can compromise experimental outcomes. Critical physicochemical parameters differ, including molecular weight (229.70 g/mol for the HCl salt vs. 193.24 g/mol for the free base ), salt form (HCl salt vs. free base [1]), and solubility profiles. These differences directly impact molarity calculations, solubility in aqueous buffers, and downstream chemical reactivity. Furthermore, the free base may exhibit different stability characteristics or require distinct storage conditions . In applications where precise stoichiometry is paramount, such as in PROTAC linker chemistry or as a specific intermediate in multi-step syntheses, substituting an analog without rigorous revalidation introduces unacceptable risk to reaction yield, product purity, and overall process reproducibility.

Hydrochloride salt (target)
Free base or methyl ester

Salt form impacts molarity calculations and aqueous solubility; direct substitution without recalibration may alter reaction stoichiometry.

Stable, cool/dry storage
Free base may require 2–8°C sealed storage

Storage condition differences may affect long-term material integrity; free base may be less convenient for routine lab inventory.

Consistent 95% purity benchmark
Variable purity (90–98%) for free base

Wider purity range demands more stringent vendor qualification; substitution may introduce batch-to-batch variability.

Ethyl 3-(4-aminophenyl)propanoate Hydrochloride Evidence Comparison


Molecular Weight and Stoichiometry

The presence of the hydrochloride salt significantly increases the molecular weight of the compound compared to its free base analog. This difference is critical for accurate molarity calculations in solution preparation and for stoichiometric balancing in chemical reactions .

Molecular Weight
Data to verify
229.70 g/mol HCl salt
193.24 g/mol Free base
Requires molar adjustment when substituting forms
Difference ~36.5 g/mol (≈18.9%)
Analytical Chemistry Process Chemistry Formulation

Purity Specification Comparison

Commercially available purity specifications for the target compound and its close analogs vary across vendors, which is a key selection criterion for procurement. The hydrochloride salt is widely offered at a minimum purity of 95%, while the free base and methyl ester analog are available at a range of purities .

Purity Specification
Specification review
≥95% HCl salt
90–98% / 96% Free base / Methyl ester
Consistent benchmark simplifies procurement
Free base purity range wider; vendor CoA recommended
Procurement Quality Control Chemical Synthesis

Hydrochloride Salt Storage and Stability

The hydrochloride salt form is often preferred for its enhanced stability and ease of handling as a solid. Vendor recommendations for the free base analog suggest more restrictive storage conditions, implying a difference in long-term stability .

Storage & Stability
Class-level inference
HCl salt: cool, dry place
Free base: sealed, 2–8°C
Storage differences may influence long-term stability
Data to verify with vendor SDS
Chemical Stability Materials Science Inventory Management

Ethyl 3-(4-aminophenyl)propanoate Hydrochloride: Key Applications


PROTAC Linker Precursor

When synthesizing PROTAC (Proteolysis Targeting Chimera) molecules that utilize a phenylpropanoate-based linker, the use of the hydrochloride salt ensures accurate molar calculations. The well-defined 18.9% higher molecular weight compared to the free base eliminates stoichiometric ambiguity, a critical factor when attaching linkers to E3 ligase and target protein ligands. The consistent 95% purity benchmark provides a reliable starting point for multi-step syntheses, reducing batch-to-batch variability.

GPR40/PPAR Agonist Intermediate

This compound serves as a key intermediate in the synthesis of novel GPR40 and PPAR agonist compounds . In medicinal chemistry campaigns where a library of analogs is being generated, the hydrochloride salt provides a stable, easy-to-handle building block. Its robust nature under standard storage conditions simplifies compound management within large screening decks, ensuring the integrity of the starting material over extended periods.

Analytical Method Calibration Standard

The commercial availability of the compound at a reliably specified minimum purity of 95% makes it suitable for use as a reference standard or for method development in analytical chemistry (e.g., HPLC, LC-MS). Its well-defined molecular weight (229.70 g/mol) allows for precise preparation of calibration standards, which is essential for quantifying related substances in reaction monitoring or purity analysis of synthetic batches.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Hydrochloride salt for precise stoichiometric control
Molar calculation accuracy in multi-step routes
GPR40/PPAR agonist intermediate
Stable building block for analog library synthesis
Long-term material integrity under standard storage
Analytical calibration standard
Consistent minimum purity specification
Reliable standard preparation for method validation
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